molecular formula C17H16Cl2F2N2O2S B4717970 1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine

1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine

Cat. No.: B4717970
M. Wt: 421.3 g/mol
InChI Key: LWPOPFMYXUFQBJ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorobenzyl and difluorophenylsulfonyl groups attached to a piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dichlorobenzyl chloride with piperazine to form 1-(2,6-dichlorobenzyl)piperazine. This intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Shares the dichlorobenzyl group but lacks the difluorophenylsulfonyl group.

    4-[(2,5-Difluorophenyl)sulfonyl]piperazine: Contains the difluorophenylsulfonyl group but lacks the dichlorobenzyl group.

Uniqueness

1-(2,6-Dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine is unique due to the presence of both dichlorobenzyl and difluorophenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2,5-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F2N2O2S/c18-14-2-1-3-15(19)13(14)11-22-6-8-23(9-7-22)26(24,25)17-10-12(20)4-5-16(17)21/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPOPFMYXUFQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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